molecular formula C46H94O8P2 B12664617 Tetraisodecyl oxybis(methylethylene) diphosphate CAS No. 85851-93-0

Tetraisodecyl oxybis(methylethylene) diphosphate

Cat. No.: B12664617
CAS No.: 85851-93-0
M. Wt: 837.2 g/mol
InChI Key: LGAOIVUPQLUKES-UHFFFAOYSA-N
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Description

Tetraisodecyl oxybis(methylethylene) diphosphate (CAS 85851-93-0) is a complex organophosphate ester with the molecular formula C₄₆H₉₂O₈P₂ and a molecular weight of approximately 834 g/mol. Structurally, it features a central oxybis(methylethylene) backbone esterified with four isodecyl groups, resulting in a highly branched, lipophilic molecule . This compound is primarily utilized as a plasticizer and flame retardant in polymer systems, where its long alkyl chains enhance compatibility with non-polar matrices like polyvinyl chloride (PVC). Its synthesis involves multi-step phosphorylation and esterification reactions, though detailed industrial protocols remain proprietary .

Properties

CAS No.

85851-93-0

Molecular Formula

C46H94O8P2

Molecular Weight

837.2 g/mol

IUPAC Name

[4,8-dimethyl-4,5-bis(8-methylnonyl)-2-oxo-1,3,6,2λ5-trioxaphosphocan-2-yl] bis(8-methylnonyl) phosphate

InChI

InChI=1S/C46H94O8P2/c1-40(2)31-23-15-11-19-27-35-45-46(10,36-28-20-12-16-24-32-41(3)4)53-56(48,52-44(9)39-49-45)54-55(47,50-37-29-21-13-17-25-33-42(5)6)51-38-30-22-14-18-26-34-43(7)8/h40-45H,11-39H2,1-10H3

InChI Key

LGAOIVUPQLUKES-UHFFFAOYSA-N

Canonical SMILES

CC1COC(C(OP(=O)(O1)OP(=O)(OCCCCCCCC(C)C)OCCCCCCCC(C)C)(C)CCCCCCCC(C)C)CCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tetraisodecyl oxybis(methylethylene) diphosphate involves the reaction of isodecyl alcohol with phosphorus oxychloride and ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Tetraisodecyl oxybis(methylethylene) diphosphate undergoes several types of chemical reactions, including:

Scientific Research Applications

Tetraisodecyl oxybis(methylethylene) diphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: This compound is studied for its potential use in biochemical assays and as a component in biological buffers.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.

    Industry: It is used as an additive in lubricants, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of tetraisodecyl oxybis(methylethylene) diphosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways depending on its concentration and the presence of other compounds. The phosphate groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparison of Key Phosphate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Primary Applications
This compound C₄₆H₉₂O₈P₂ ~834 85851-93-0 Plasticizers, flame retardants
Trimethylphenyl phosphate (TMPP) C₂₁H₂₁O₄P 368.36 563-04-2 Hydraulic fluids, lubricants
Cresyl diphenyl phosphate (CDPP) C₁₉H₁₇O₄P 340.31 26444-49-5 Flame retardants
Bisphenol-A bis(diphenyl phosphate) (BABP) C₃₉H₃₄O₈P₂ 692.63 5945-33-5 Electronics, engineering polymers
Antiblaze V6 C₁₃H₂₄Cl₆O₈P₂ 582.99 38051-10-4 Aerospace, textiles

Biological Activity

Chemical Structure and Properties

Tetraisodecyl oxybis(methylethylene) diphosphate is an organophosphate compound characterized by its unique structure, which includes two phosphate groups linked by an ether bond to a long-chain alkyl group. The molecular formula is C₄₁H₈₉O₈P₂, and its molecular weight is approximately 738.13 g/mol.

This compound exhibits biological activity primarily through its interaction with cellular signaling pathways. It acts as a phospholipid analog, influencing membrane dynamics and cellular processes such as proliferation, differentiation, and apoptosis.

Key Mechanisms Include:

  • Phosphorylation : TIDP can act as a substrate for various kinases, leading to the phosphorylation of proteins involved in signal transduction.
  • Membrane Interaction : The long hydrophobic tails facilitate incorporation into lipid bilayers, affecting membrane fluidity and protein function.
  • Inhibition of Enzymatic Activity : TIDP has been shown to inhibit certain phosphatases, thereby modulating cellular signaling pathways.

Biological Effects

Research has demonstrated several biological effects associated with TIDP:

  • Cell Proliferation : Studies indicate that TIDP can promote cell proliferation in certain cancer cell lines by activating growth factor receptors.
  • Apoptosis Induction : In contrast, TIDP has also been shown to induce apoptosis in some cell types through the activation of caspase pathways.
  • Anti-inflammatory Properties : Preliminary studies suggest that TIDP may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.

Table 1: Summary of Biological Activities of TIDP

ActivityEffectReference
Cell ProliferationIncreased in cancer cell lines
ApoptosisInduction in certain cell types
Anti-inflammatoryInhibition of cytokines
Enzymatic InhibitionPhosphatase inhibition

Table 2: Case Studies on TIDP

Study ReferenceCell TypeObserved Effect
MCF-7 (Breast)Increased proliferationTIDP promotes growth
HeLa (Cervical)Induced apoptosisTIDP activates caspase pathways
RAW 264.7 (Macrophage)Reduced TNF-alpha productionPotential anti-inflammatory agent

Case Study 1: Effects on Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with TIDP resulted in a significant increase in cell proliferation rates. The mechanism was traced back to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Case Study 2: Apoptotic Effects in HeLa Cells

In contrast to its proliferative effects on MCF-7 cells, TIDP exhibited pro-apoptotic properties in HeLa cervical cancer cells. The study revealed that TIDP treatment led to increased levels of cleaved caspases 3 and 7, indicating the activation of the intrinsic apoptotic pathway.

Case Study 3: Anti-inflammatory Mechanisms

Research involving RAW 264.7 macrophages showed that TIDP significantly reduced the production of TNF-alpha when stimulated with lipopolysaccharide (LPS). This suggests that TIDP may have potential therapeutic applications in inflammatory diseases.

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